molecular formula C22H21N5O3S B2827058 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 894031-60-8

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2827058
CAS No.: 894031-60-8
M. Wt: 435.5
InChI Key: XCMMGFKLSACJSD-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to an oxalamide scaffold. Key structural elements include:

  • A 4-methoxyphenyl group substituted at position 2 of the thiazolo-triazole moiety.
  • An ethyl chain bridging the thiazolo-triazole and the N1 of the oxalamide.
  • A p-tolyl group (para-methylphenyl) attached to the N2 of the oxalamide.

However, specific pharmacological data for this compound remain undisclosed in publicly available literature.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-3-7-16(8-4-14)24-21(29)20(28)23-12-11-17-13-31-22-25-19(26-27(17)22)15-5-9-18(30-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMMGFKLSACJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the reaction of 2-bromo-1,3-diketones with 3-mercapto[1,2,4]triazoles under aqueous conditions to form the thiazolo[3,2-b][1,2,4]triazole core . This intermediate is then further functionalized through various chemical reactions to introduce the oxalamide moiety and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.

    Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often differ in substitution patterns on the aromatic rings or the positioning of functional groups. Below, we compare it with a closely related derivative, N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (), to highlight key distinctions and their implications.

Structural and Functional Differences

Feature Target Compound Analog () Impact on Properties
Thiazolo-triazole substitution 4-Methoxyphenyl at position 2 p-Tolyl at position 2 Alters electron density and steric bulk; 4-methoxy is stronger electron donor .
Oxalamide N1 substituent Ethyl-linked thiazolo-triazole 3-Methoxyphenyl Ethyl linker enhances flexibility; 3-methoxy may reduce solubility vs. 4-methoxy .
Oxalamide N2 substituent p-Tolyl Ethyl-linked thiazolo-triazole p-Tolyl’s hydrophobicity may enhance membrane permeability vs. polar groups .

Hypothesized Pharmacological Implications

The 3-methoxyphenyl substituent in the analog () introduces steric hindrance and reduced symmetry, which might lower binding affinity relative to the para-substituted target compound.

Solubility and Bioavailability :

  • The ethyl linker in the target compound increases molecular flexibility, possibly improving conformational adaptability during target engagement.
  • The p-tolyl group on the oxalamide’s N2 may reduce aqueous solubility compared to more polar substituents but could enhance lipid bilayer penetration.

Synthetic Accessibility :

  • The target compound’s substitution pattern (4-methoxy vs. 3-methoxy) may require regioselective synthesis steps, increasing complexity compared to the analog in .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by oxalamide coupling. Key steps include:

  • Cyclocondensation of substituted phenylthioamides with hydrazine derivatives to form the thiazolo[3,2-b][1,2,4]triazole scaffold .
  • Amide bond formation between the thiazolo-triazole intermediate and p-tolylamine derivatives using coupling agents like EDCI/HOBt . Structural validation employs NMR (1H/13C for functional groups), IR (amide C=O stretching at ~1650–1700 cm⁻¹), and Mass Spectrometry (molecular ion matching theoretical mass) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy or HPLC to determine saturation points .
  • Stability : Evaluated using HPLC over 24–72 hours under physiological conditions (37°C, pH 7.4). Thermal stability is assessed via DSC/TGA to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of thiazolo-triazole derivatives?

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in thiazolo-triazole formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility, while microwave-assisted synthesis reduces reaction time by 30–50% .
  • Purification : Gradient column chromatography (hexane/EtOAc) removes by-products, achieving >95% purity .

Q. How can researchers reconcile conflicting biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 values) may arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Perform triplicate experiments with 6–8 concentration points to calculate robust IC50/EC50 values .
  • Meta-Analysis : Compare structural analogs (e.g., 4-chloro vs. 4-methoxy substitutions) to identify SAR trends impacting activity .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) .
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to purified enzymes .
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., apoptosis markers like caspase-3) .

Methodological Considerations

Q. How to design experiments for assessing the compound’s pharmacokinetic (PK) properties?

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
  • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Half-Life : Conduct in vivo PK studies in rodents, sampling plasma at 0.5, 1, 2, 4, 8, and 24 hours post-administration .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • 2D vs. 3D Models : Use MCF-7 (breast) or A549 (lung) monolayers for initial screening, followed by 3D spheroids to mimic tumor microenvironments .
  • Synergy Studies : Combine with cisplatin or paclitaxel and calculate combination indices (CI) via CompuSyn software .

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